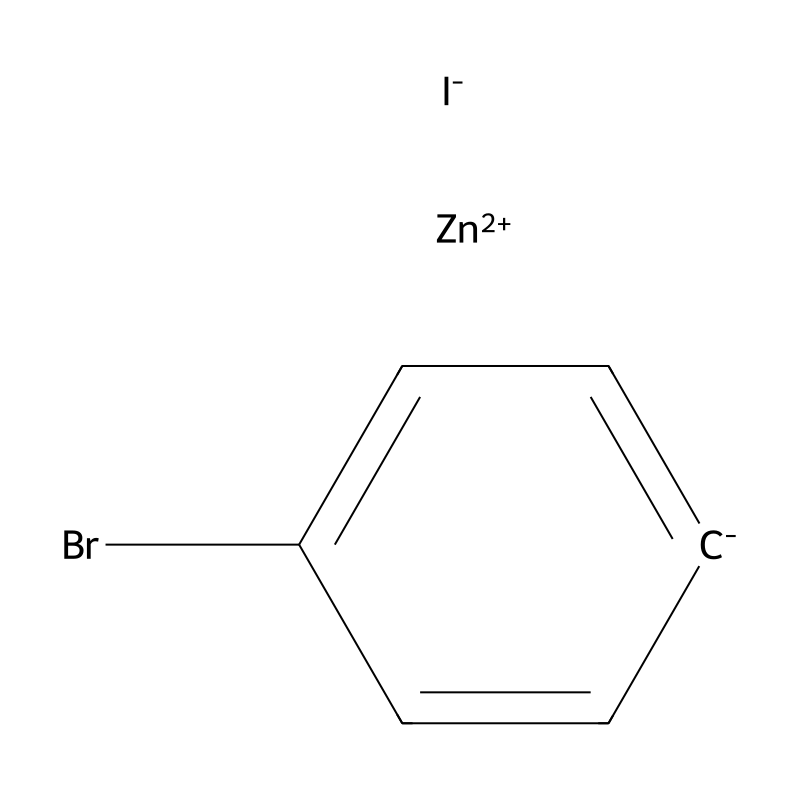

4-Bromophenylzinc iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Suzuki-Miyaura Coupling:

One of the most prominent applications of 4-bromophenylzinc iodide is in the Suzuki-Miyaura coupling reaction. This reaction is a versatile tool for constructing biaryl compounds (compounds containing two aromatic rings connected by a single carbon-carbon bond). 4-Bromophenylzinc iodide reacts with a variety of aryl or vinyl halides (compounds containing a halogen atom bonded to an aromatic or vinyl group) in the presence of a palladium catalyst to form the desired biaryl product. The reaction is efficient, tolerant of various functional groups, and offers high yields, making it a valuable tool in organic synthesis [].

Negishi Coupling:

4-Bromophenylzinc iodide can also be employed in the Negishi coupling reaction, another cross-coupling reaction that utilizes organozinc reagents. Similar to the Suzuki-Miyaura coupling, the Negishi reaction allows for the formation of carbon-carbon bonds between 4-bromophenyl and various organic fragments derived from alkyl or alkenyl halides (compounds containing a halogen atom bonded to an an alkyl or alkenyl group) in the presence of a nickel or palladium catalyst [].

Other Applications:

Beyond the aforementioned coupling reactions, 4-bromophenylzinc iodide finds applications in various other areas of scientific research, including:

- Synthesis of functionalized aromatic compounds: The 4-bromophenyl group introduced by 4-bromophenylzinc iodide can serve as a versatile handle for further functionalization through subsequent chemical reactions [].

- Medicinal chemistry: The compound can be utilized in the synthesis of potential drug candidates by incorporating the 4-bromophenyl group into the structure of the molecule [].

4-Bromophenylzinc iodide is an organozinc compound with the molecular formula C₆H₄BrIZn. It consists of a bromophenyl group bonded to a zinc atom, which is further coordinated with an iodide ion. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions, due to its ability to act as a nucleophile. The presence of both bromine and iodine enhances its reactivity, making it a valuable reagent in various chemical transformations.

- Cross-Coupling Reactions: This compound is frequently employed in Suzuki and Negishi coupling reactions, where it reacts with various electrophiles to form biaryl compounds. For instance, it can react with aryl halides or vinyl halides to yield substituted aromatic compounds .

- Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where the zinc atom donates electrons to form new carbon-carbon bonds.

4-Bromophenylzinc iodide can be synthesized through several methods:

- Reaction of Bromoiodobenzene with Zinc: A common synthesis route involves reacting 4-bromoiodobenzene with zinc powder in tetrahydrofuran (THF). This method typically yields high purity and efficiency .

- Use of Zinc Halides: Another method includes the reaction of 4-bromophenyl iodide with zinc halides under controlled conditions to produce the desired organozinc compound.

The primary applications of 4-bromophenylzinc iodide include:

- Organic Synthesis: It serves as a crucial reagent in the synthesis of complex organic molecules, particularly in pharmaceutical chemistry.

- Material Science: The compound is also explored for its potential use in developing advanced materials, such as polymers or nanomaterials.

Interaction studies involving 4-bromophenylzinc iodide focus on its reactivity with various electrophiles and other nucleophiles. These studies help elucidate the mechanisms underlying its participation in cross-coupling reactions and other synthetic applications. Understanding these interactions can enhance the efficiency of synthetic routes involving this compound and improve yields in practical applications.

Several compounds share structural or functional similarities with 4-bromophenylzinc iodide. Here are some notable examples:

| Compound | Structure/Formula | Unique Features |

|---|---|---|

| 4-Chlorophenylzinc iodide | C₆H₄ClIZn | Chlorine substituent; different reactivity profile |

| Phenylzinc iodide | C₆H₅IZn | Lacks halogen substituents; broader application scope |

| 2-Bromophenylzinc iodide | C₆H₄BrIZn | Different positional isomer; distinct reactivity |

Uniqueness of 4-Bromophenylzinc Iodide: The presence of both bromine and iodine allows for enhanced reactivity compared to similar compounds. Its specific structure makes it particularly effective in cross-coupling reactions, providing unique pathways for synthesizing complex organic molecules.